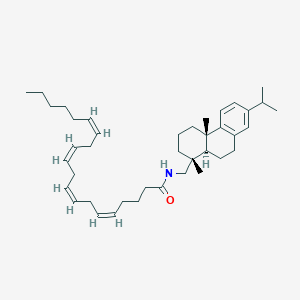

Arachidonic Acid Leelamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C40H61NO |

|---|---|

Molecular Weight |

571.9 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C40H61NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-38(42)41-32-39(4)29-23-30-40(5)36-27-25-34(33(2)3)31-35(36)26-28-37(39)40/h10-11,13-14,16-17,19-20,25,27,31,33,37H,6-9,12,15,18,21-24,26,28-30,32H2,1-5H3,(H,41,42)/b11-10-,14-13-,17-16-,20-19-/t37-,39-,40+/m0/s1 |

InChI Key |

PWAMXBSJCUBDIV-IARAYIMMSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |

Appearance |

Assay:≥95%A solution in ethanol |

Synonyms |

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-5Z,8Z,11Z,14Z-eicosatetraenamide |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of N-Arachidonoyl-Leelamine: A Technical Guide

Introduction

N-arachidonoyl-leelamine is a novel lipoamino acid, an amide conjugate of the polyunsaturated fatty acid, arachidonic acid, and the diterpene amine, leelamine (dehydroabietylamine). Arachidonic acid is a key precursor to a vast array of signaling molecules, including the endocannabinoids. Leelamine has demonstrated potential as an anti-cancer agent through its unique mechanism of disrupting intracellular cholesterol transport. The conjugation of these two moieties may yield a compound with unique pharmacological properties, potentially combining the signaling activities of N-arachidonoyl amides with the cytotoxic effects of leelamine. This guide outlines a prospective synthesis, purification, and characterization protocol for N-arachidonoyl-leelamine, alongside a discussion of its potential biological activities.

Synthesis of N-Arachidonoyl-Leelamine

The synthesis of N-arachidonoyl-leelamine can be achieved through a standard amide coupling reaction between arachidonic acid and leelamine. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common and effective strategy for this type of transformation.

Experimental Protocol: Amide Coupling using EDC

A proposed experimental protocol for the synthesis of N-arachidonoyl-leelamine is as follows:

-

Reaction Setup: To a solution of arachidonic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Activation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group of arachidonic acid.

-

Amine Addition: Add leelamine (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-arachidonoyl-leelamine.

| Parameter | Value/Condition |

| Reactants | |

| Arachidonic Acid | 1.0 eq |

| Leelamine | 1.0 eq |

| Reagents | |

| EDC | 1.2 eq |

| DMAP | 0.1 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Silica Gel Chromatography |

Table 1: Proposed Reaction Conditions for the Synthesis of N-Arachidonoyl-Leelamine

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Arachidonoyl-Leelamine.

Characterization of N-Arachidonoyl-Leelamine

The structural confirmation of the synthesized N-arachidonoyl-leelamine would rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the arachidonoyl and leelamine moieties. Key signals would include the vinyl protons of the arachidonoyl chain (δ 5.3-5.4 ppm), the α-methylene protons adjacent to the amide carbonyl (δ ~2.2 ppm), the terminal methyl group of the arachidonoyl chain (δ ~0.9 ppm), and the characteristic aromatic and aliphatic protons of the leelamine scaffold.

-

¹³C NMR: The carbon NMR spectrum would display the amide carbonyl carbon (δ ~173 ppm), the sp² carbons of the arachidonoyl chain's double bonds (δ ~127-131 ppm), and the distinct signals corresponding to the carbon framework of leelamine.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of N-arachidonoyl-leelamine. The expected [M+H]⁺ ion would be observed at m/z corresponding to the molecular formula C₄₀H₆₁NO. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the leelamine moiety or fragmentation along the arachidonoyl chain.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized compound. A gradient elution with acetonitrile and water would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for larger molecules, GC-MS of a derivatized sample could also be employed for characterization.

| Technique | Expected Key Data |

| ¹H NMR (CDCl₃) | δ 5.3-5.4 (m, 8H, vinyl), δ ~2.2 (t, 2H, α-CH₂), δ ~0.9 (t, 3H, terminal CH₃), Leelamine-specific signals |

| ¹³C NMR (CDCl₃) | δ ~173 (C=O), δ ~127-131 (vinyl C), Leelamine-specific signals |

| HRMS (ESI+) | Calculated m/z for [C₄₀H₆₁NO + H]⁺ |

| HPLC | Single peak indicating purity |

Table 2: Predicted Characterization Data for N-Arachidonoyl-Leelamine

Potential Biological Activity and Signaling Pathways

The biological activity of N-arachidonoyl-leelamine is hypothesized to be a composite of the known activities of its constituent parts.

Interaction with Cannabinoid and Vanilloid Receptors

Many N-arachidonoyl amides, such as anandamide and N-arachidonoyl dopamine, are known to interact with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. It is plausible that N-arachidonoyl-leelamine could also exhibit affinity for these receptors, potentially acting as an agonist or antagonist and thereby influencing endocannabinoid and endovanilloid signaling pathways.

Anticancer Activity and Disruption of Cholesterol Homeostasis

Leelamine exerts its anticancer effects by accumulating in lysosomes and inhibiting intracellular cholesterol transport. This leads to a shutdown of key oncogenic signaling pathways, including PI3K/AKT, STAT3, and MAPK.[1][2][3] The bulky arachidonoyl moiety may influence the cellular uptake and lysosomotropic properties of the leelamine scaffold, potentially modulating its anticancer efficacy.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways for N-Arachidonoyl-Leelamine.

Conclusion

N-Arachidonoyl-leelamine represents a novel and intriguing molecule at the intersection of endocannabinoid research and cancer biology. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed methodologies are based on well-established precedents for similar N-arachidonoyl amides. Future experimental validation of these protocols is essential to fully elucidate the chemical and biological properties of this promising compound. The potential for dual activity, targeting both endocannabinoid receptors and cholesterol metabolism, makes N-arachidonoyl-leelamine a compelling candidate for further investigation in drug discovery and development.

References

- 1. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Novel Arachidonic Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a fundamental component of cell membranes and a precursor to a vast array of bioactive lipid mediators.[1] Its amides, particularly the endocannabinoids such as anandamide (N-arachidonoylethanolamine, AEA), are at the forefront of neurological and immunological research.[2] These molecules and their synthetic analogs represent a promising class of therapeutics due to their modulation of key physiological and pathological processes, including pain, inflammation, and neurotransmission.[3]

This technical guide provides an in-depth overview of the biological activities of novel arachidonic acid amides. It is designed to serve as a comprehensive resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows. The focus is on the primary targets of these compounds: the cannabinoid receptors (CB1 and CB2) and the key metabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

Core Signaling Pathways

The biological effects of arachidonic acid amides are primarily mediated through the endocannabinoid system (ECS). This system's key components include the cannabinoid receptors, the endogenous ligands (endocannabinoids) like AEA, and the enzymes that synthesize and degrade them. Novel arachidonic acid amides are often designed to interact with one or more of these components.

The Endocannabinoid System Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the endocannabinoid anandamide (AEA). AEA is synthesized "on-demand" from membrane phospholipids and acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release. Its signaling is terminated by cellular uptake and subsequent hydrolysis by the FAAH enzyme.

Arachidonic Acid Metabolic Cascade

Arachidonic acid, the parent molecule, can be metabolized by several enzymatic pathways to produce a range of pro-inflammatory and anti-inflammatory mediators. This cascade is a critical consideration, as inhibiting the primary degradation pathway of an arachidonic acid amide (e.g., via FAAH) can shunt the molecule or its precursor (AA) into these alternative pathways.

Quantitative Biological Data of Novel Arachidonic Acid Amides

The potency and selectivity of novel arachidonic acid amides are critical parameters in drug development. The following tables summarize key quantitative data for several classes of these compounds, focusing on their interactions with primary endocannabinoid system targets.

Table 1: In Vitro Inhibitory Activity against FAAH and MAGL

| Compound ID | Target Enzyme | Species | IC₅₀ (nM) | Notes |

| AM4302 | FAAH | Human | 60 | Dual inhibitor.[4] |

| FAAH | Rat | 31 | [4] | |

| MAGL | Human | 41 | [4] | |

| MAGL | Rat | 200 | [4] | |

| AM4301 | MAGL | Human | 8.9 | Selective MAGL inhibitor.[4] |

| MAGL | Rat | 36 | [4] | |

| AM4303 | FAAH | Human | 2 | Selective FAAH inhibitor.[4] |

| FAAH | Rat | 1.9 | [4] | |

| JZL195 | FAAH | Mouse | 2 | Dual inhibitor.[5] |

| MAGL | Mouse | 4 | [5] | |

| PF-750 | FAAH | Human | 19 | Weakly inhibits sEH.[6] |

| Compound 11 | FAAH | Human | 8 | Potent dual sEH/FAAH inhibitor.[6] |

| sEH | Human | 5 | [6] | |

| Ibu-AM5 | FAAH | Rat | 4,400 | Ibuprofen amide derivative.[7] |

| Compound 11 | FAAH | Rat | 4,100 | Benzylamide of ibuprofen derivative.[7] |

Table 2: Cannabinoid Receptor Binding Affinities

| Compound ID | Target Receptor | Kᵢ (nM) | Assay Type | Notes |

| N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide | CB1 | > 1000 | Radioligand Binding ([³H]WIN552122) | Selective anandamide transporter inhibitor (IC₅₀ = 0.8 µM).[8][9] |

| CB2 | > 1000 | Radioligand Binding ([³H]CP55940) | [8][9] | |

| 2'-chloro analogueof anandamide | CB1 | Not specified, but highest affinity in series | Radioligand Binding ([³H]CP-55,940) | Increased receptor affinity but no influence on biochemical stability.[10] |

| Norarachidonyl Ureas | CB1 | 55 - 746 | Radioligand Binding | General class with good binding affinities.[11] |

Table 3: In Vivo Analgesic and Anti-inflammatory Activity

| Compound Class/ID | Pain Model | Species | ED₅₀ (mg/kg) | Notes |

| Benzothiazole deriv. (17c) | Acetic Acid Writhing | Not specified | 0.096 (96 µM/kg) | Analgesic activity comparable to celecoxib.[12] |

| Benzothiazole deriv. (17i) | Acetic Acid Writhing | Not specified | 0.084 (84 µM/kg) | [12] |

| Quinazolinone deriv. (4) | Acetic Acid Writhing | Not specified | 12.3 | More active than diclofenac sodium.[13] |

| Hybrid THP-Diclofenac (9) | Acetic Acid Writhing | Mouse | >10-fold lower than diclofenac | Stronger antinociceptive properties than precursors.[14] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the evaluation of novel compounds. This section provides protocols for key in vitro and in vivo assays commonly used in the study of arachidonic acid amides.

In Vitro Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH. It utilizes a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product.

-

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[2] The rate of fluorescence increase is proportional to FAAH activity.

-

Materials:

-

Recombinant human or rat FAAH enzyme.

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[2]

-

FAAH Substrate (e.g., AMC arachidonoyl amide).[2]

-

Test compounds and known FAAH inhibitor (e.g., JZL 195) for positive control.[2]

-

96-well white, flat-bottomed microplate.

-

Fluorescent microplate reader with excitation at 340-360 nm and emission at 450-465 nm.[2]

-

-

Procedure:

-

Preparation: Prepare dilutions of test compounds and control inhibitor in an appropriate solvent (e.g., DMSO). Dilute the FAAH enzyme in cold FAAH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add FAAH Assay Buffer, diluted FAAH enzyme, and the test compound or solvent (for control wells).[2]

-

100% Initial Activity Wells: Enzyme + Solvent.

-

Inhibitor Wells: Enzyme + Test Compound.

-

Background Wells: Assay Buffer + Solvent (no enzyme).

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow compounds to interact with the enzyme.

-

Initiation: Initiate the reaction by adding the FAAH substrate to all wells.

-

Measurement: Immediately begin measuring fluorescence in kinetic mode at 37°C for 10-60 minutes.[3] Readings should be taken at least once per minute.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the solvent control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

This assay determines the affinity (Kᵢ) of a test compound for the CB1 or CB2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Principle: A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) binds to receptors in a membrane preparation.[10] An unlabeled test compound will compete for this binding in a concentration-dependent manner. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.

-

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[15]

-

Radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2).[8]

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[15]

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA).

-

Non-specific binding determinator (e.g., 10 µM Surinabant for CB1).[15]

-

Test compounds.

-

Glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI).[15][16]

-

96-well plates, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, test compound (at various concentrations), or the non-specific binding determinator.[16]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[15][16]

-

Termination & Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of a saturating concentration of an unlabeled ligand) from total binding (counts in the absence of a competitor).

-

Determine the IC₅₀ value of the test compound from the competition curve (percent specific binding vs. log[compound concentration]).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

In Vivo Assays

This is a widely used model to assess the anti-inflammatory properties of novel compounds.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[17][18] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 5 mg/kg) via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[18]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[18]

-

Post-Induction Measurements: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

-

ED₅₀ values can be determined from dose-response curves.

-

The CCI model mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia, resulting from peripheral nerve damage.

-

Principle: Loose ligation of the sciatic nerve causes nerve inflammation and partial denervation, leading to the development of persistent pain-like behaviors in the affected hind paw.[20]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure:

-

Anesthesia: Anesthetize the rat (e.g., with isoflurane).

-

Nerve Exposure: Make an incision on the lateral side of the thigh and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[20]

-

Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should only slightly constrict the nerve, just enough to impede epineural blood flow without arresting it.[20]

-

Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.

-

Recovery: Allow the animals to recover for several days (typically 7-14 days) for neuropathic pain behaviors to develop.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates allodynia.[21]

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves apparatus). A shortened withdrawal latency indicates hyperalgesia.[20]

-

-

Data Analysis: Compare the withdrawal thresholds or latencies between vehicle- and compound-treated groups to assess the analgesic efficacy of the test compound.

The formalin test is a chemical-based model of tonic pain that has two distinct phases, allowing for the differentiation of analgesic mechanisms.

-

Principle: A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The first phase (0-10 min) is due to direct C-fiber activation, while the second phase (15-60 min) involves an inflammatory response and central sensitization.[22][23]

-

Animals: Male mice (e.g., C57BL/6) or rats.

-

Procedure:

-

Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.[23]

-

Compound Administration: Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 2-5%) into the dorsal or plantar surface of a hind paw.[23][24]

-

Observation: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw. The observation period is typically 60 minutes.[25]

-

-

Data Analysis:

-

Sum the time spent exhibiting pain behaviors for Phase 1 (e.g., 0-10 minutes) and Phase 2 (e.g., 15-60 minutes) separately.

-

Calculate the percentage reduction in pain behavior in treated groups compared to the vehicle control for each phase. This allows for characterization of the compound's effects on nociceptive versus inflammatory pain mechanisms.

-

Drug Discovery and Development Workflow

The screening and development of novel arachidonic acid amides typically follows a structured workflow, progressing from high-throughput in vitro screens to more complex in vivo models of efficacy and safety.

References

- 1. Total Synthesis and Biological Activity of the Arachidonic Acid Metabolite Hemiketal E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. future4200.com [future4200.com]

- 9. Design, synthesis and biological evaluation of novel arachidonic acid derivatives as highly potent and selective endocannabinoid transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 20. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdbneuro.com [mdbneuro.com]

- 22. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 23. pnas.org [pnas.org]

- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 25. nuchemsciences.com [nuchemsciences.com]

The Emerging Landscape of Lipid Signaling in Oncology: A Technical Guide to Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

The field of oncology is increasingly recognizing the pivotal role of lipid signaling in driving cancer progression, metastasis, and therapeutic resistance. Once viewed primarily as structural components and energy storage molecules, lipids are now understood to be critical mediators of a complex web of signaling pathways that are frequently dysregulated in cancer. This guide provides an in-depth overview of newly discovered lipid signaling molecules, their quantification in cancerous versus normal tissues, detailed experimental protocols for their study, and visualization of their intricate signaling networks.

Quantitative Dysregulation of Lipid Signaling Molecules in Cancer

A growing body of evidence from lipidomic studies demonstrates significant alterations in the levels of various bioactive lipids in cancerous tissues compared to their normal counterparts. These quantitative differences not only offer insights into the underlying pathobiology but also present opportunities for the discovery of novel biomarkers and therapeutic targets.

| Lipid Molecule | Cancer Type | Tissue/Fluid | Fold Change (Cancer vs. Normal) | p-value | Reference |

| Sphingosine-1-Phosphate (S1P) | Breast Cancer | Tumor Tissue | ~2-fold increase | <0.05 | [1] |

| Breast Cancer | Tumor Tissue | Significantly higher in patients with lymph node metastasis | <0.05 | [1] | |

| Ceramides (Total) | Breast Cancer | Malignant Tumor Tissue | ~12-fold increase | <0.05 | [2] |

| C16:0-Ceramide | Breast Cancer | Malignant Tumor Tissue | Significantly increased | <0.05 | [2] |

| C24:1-Ceramide | Breast Cancer | Malignant Tumor Tissue | Significantly increased | <0.05 | [2] |

| C24:0-Ceramide | Breast Cancer | Malignant Tumor Tissue | Significantly increased | <0.05 | [2] |

| Lysophosphatidic Acid (LPA) | Ovarian Cancer | Plasma | Significantly higher (mean 8.6 µmol/L vs. 0.6 µmol/L in healthy controls) | <0.001 | [3] |

| Ovarian Cancer | Plasma | Higher in cancer vs. benign and normal tissues (Standardized Mean Difference = 2.36 and 2.32, respectively) | <0.001 | [4][5] | |

| Prostaglandin E2 (PGE2) | Colorectal Cancer | Cancer Tissue | 193.6 ± 40.2 pg/mg tissue vs. ~105 pg/mg tissue in normal controls | <0.001 | [6] |

| Colorectal Cancer | Adenomatous Polyps | 178.0 ± 55.0 pg/mg tissue vs. ~105 pg/mg tissue in normal controls | <0.001 | [6] | |

| Colorectal Cancer | Cancer Tissue | 453.10 ± 197.31 pg/mL (no significant difference from normal mucosa in this study) | >0.05 | [7] | |

| Colorectal Cancer | Peripheral Blood | 7.86 ± 2.8 pg/mL vs. 2.78 ± 0.5 pg/mL in healthy controls | <0.05 | [8] | |

| Phosphatidylinositols (PI) | Breast Cancer | Tumor Tissue | >4-fold increase in average concentration | <0.05 | [9] |

| Phosphatidylethanolamines (PE) | Breast Cancer | Tumor Tissue | >4-fold increase in average concentration | <0.05 | [9] |

| Phosphatidylcholines (PC) | Breast Cancer | Tumor Tissue | >2-fold increase in average concentration | <0.05 | [9] |

| Lysophosphatidylcholines (LPC) | Breast Cancer | Tumor Tissue | >4-fold increase in average concentration | <0.05 | [9] |

Experimental Protocols for Lipid Analysis

The accurate quantification and identification of lipid signaling molecules are paramount for advancing our understanding of their roles in cancer. The following sections provide detailed methodologies for key experiments in lipidomics research.

Protocol 1: Lipid Extraction from Tissues (Folch Method)

This protocol outlines the widely used Folch method for the extraction of total lipids from tissue samples.[10][11][12][13]

Materials:

-

Tissue sample (flash-frozen in liquid nitrogen)

-

Ice-cold 0.9% NaCl (saline) solution

-

Chloroform:Methanol (2:1, v/v) solution

-

Homogenizer

-

Centrifuge

-

Separating funnel or centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh the frozen tissue sample (e.g., 1 g).

-

Wash the tissue with ice-cold saline to remove blood and other contaminants.

-

Homogenize the tissue in 20 volumes of chloroform:methanol (2:1) (e.g., 20 mL for 1 g of tissue).

-

Filter the homogenate through a filter paper or centrifuge to pellet the tissue debris and collect the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).

-

Vortex the mixture thoroughly and centrifuge at low speed to facilitate phase separation.

-

Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully remove the upper aqueous phase.

-

Wash the lower organic phase with a small volume of a synthetic upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) to remove any remaining non-lipid contaminants.

-

Collect the lower organic phase containing the purified lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Eicosanoids

This protocol provides a method for the selective extraction and purification of eicosanoids from biological fluids or tissue homogenates using C18 solid-phase extraction cartridges.[14][15][16][17]

Materials:

-

C18 SPE cartridges

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated eicosanoids)

-

Methanol

-

Deionized water

-

Hexane

-

Ethyl acetate

-

2M Hydrochloric acid (HCl)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add an appropriate amount of deuterated internal standards to the sample for quantification.

-

Acidify the sample to pH ~3.5 with 2M HCl.

-

Centrifuge to pellet any precipitate.

-

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 2-3 column volumes of methanol.

-

Equilibrate the cartridge with 2-3 column volumes of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2-3 column volumes of deionized water to remove polar impurities.

-

Wash the cartridge with 2-3 column volumes of hexane to remove nonpolar, non-eicosanoid lipids.

-

-

Elution:

-

Elute the eicosanoids from the cartridge with 2-3 column volumes of ethyl acetate or methyl formate.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water).

-

Protocol 3: LC-MS/MS Analysis of Sphingolipids

This protocol outlines the parameters for the quantitative analysis of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20][21][22]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for HILIC):

-

Column: HILIC column (e.g., with a sub-2 µm particle size).

-

Mobile Phase A: Acetonitrile with 0.2% formic acid.

-

Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate.

-

Gradient: A gradient from high organic to higher aqueous content to elute the polar sphingolipids.

-

Flow Rate: Typically in the range of 200-500 µL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Ion Spray Voltage: ~5500 V.

-

Source Temperature: ~400°C.

-

MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid and its corresponding internal standard are monitored. For example, for sphingosine (d18:1), a common transition is m/z 300.3 → 282.3.

-

Collision Energy and other MS parameters: Optimized for each specific analyte.

Data Analysis:

-

Peak areas of the endogenous sphingolipids and their corresponding deuterated internal standards are integrated.

-

A calibration curve is generated using known concentrations of authentic standards.

-

The concentration of each sphingolipid in the sample is calculated based on the peak area ratio to the internal standard and the calibration curve.

Visualization of Lipid Signaling Pathways

Understanding the complex interplay of lipid signaling molecules requires a clear visualization of their pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling cascades initiated by newly discovered lipid mediators in cancer.

Lysophosphatidic Acid (LPA) Signaling in Ovarian Cancer

Caption: LPA signaling in ovarian cancer.

Sphingolipid Metabolism and Signaling in Breast Cancer

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide synthases and ceramide levels are increased in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid as a potential biomarker for ovarian and other gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma levels of lysophosphatidic acid in ovarian cancer versus controls: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patients with adenomatous polyps and carcinomas have increased colonic mucosal prostaglandin E2. | Gut [gut.bmj.com]

- 7. Upregulation of prostaglandin E2 by inducible microsomal prostaglandin E synthase-1 in colon cancer [coloproctol.org]

- 8. tapchiyhcd.vn [tapchiyhcd.vn]

- 9. holcapek.upce.cz [holcapek.upce.cz]

- 10. mmpc.org [mmpc.org]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 13. aocs.org [aocs.org]

- 14. arborassays.com [arborassays.com]

- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 16. caymanchem.com [caymanchem.com]

- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Leelamide

A Note on Nomenclature: Publicly available scientific literature predominantly refers to the active compound as "Leelamine." Information on a specific conjugate named "Arachidonic Acid Leelamide" is not available. This guide will focus on the well-documented mechanism of action of Leelamine.

Introduction

Leelamine is a lipophilic diterpene amine derived from the resin of longleaf pine trees. It has emerged as a promising novel anti-cancer agent, particularly in the context of melanoma.[1] Its mechanism of action is unique, as it disrupts intracellular cholesterol transport, leading to the simultaneous inhibition of multiple key signaling pathways that are often dysregulated in cancer.[1] This multi-targeted approach reduces the likelihood of developing drug resistance, a common challenge in cancer therapy.

Core Mechanism: Disruption of Intracellular Cholesterol Transport

The primary mechanism of Leelamine is its ability to interfere with the intracellular trafficking of cholesterol. This disruption leads to an accumulation of cholesterol in late endosomes and lysosomes, effectively depleting the cholesterol available for other cellular processes, including the proper function of signaling proteins located in the plasma membrane.

Inhibition of Key Oncogenic Signaling Pathways

By altering the lipid environment of the cell, Leelamine indirectly inhibits the activity of three major signaling pathways crucial for melanoma development and progression: the PI3K/Akt, MAPK, and STAT3 pathways.[1]

PI3K/Akt Pathway Inhibition

Leelamine treatment leads to a dose- and time-dependent decrease in the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[1] This inhibition occurs without affecting the total protein levels of Akt. The PI3K/Akt pathway is critical for cell survival and proliferation, and its inhibition contributes to the pro-apoptotic effects of Leelamine.

MAPK Pathway Inhibition

Similarly, Leelamine reduces the phosphorylation of Erk, a central component of the MAPK pathway, without altering total Erk protein levels.[1] The MAPK pathway is heavily involved in cell growth, differentiation, and survival. Its downregulation by Leelamine further contributes to the compound's anti-proliferative effects.

STAT3 Pathway Inhibition

Leelamine also decreases the phosphorylation of STAT3.[1] The inhibition of the STAT3 pathway, which is involved in cell proliferation and apoptosis, occurs at a later time point compared to the PI3K and MAPK pathways.[1]

Downstream Cellular and Physiological Effects

The concerted inhibition of these three signaling cascades results in several significant downstream effects:

-

Inhibition of Cellular Proliferation: Leelamine has been shown to inhibit the proliferation of melanoma cells by 40-80%.[1]

-

Induction of Apoptosis: Prolonged exposure to Leelamine leads to a significant increase in apoptosis (programmed cell death) in melanoma cells.[1]

-

Inhibition of Tumor Growth: In preclinical xenograft models of melanoma, Leelamine inhibited the growth of pre-existing tumors by an average of 60%.[1]

-

Decreased Tumor Vascularization: The compound also leads to a decrease in the formation of new blood vessels within the tumor.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the efficacy of Leelamine from in vitro studies.

| Parameter | Cell Type | Value | Reference |

| IC50 | Cultured Melanoma Cells | 2 µmol/L | [1] |

| IC50 | Normal Cells | 9.3 µmol/L | [1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: UACC 903 and 1205 Lu melanoma cell lines.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Leelamine Treatment: Leelamine is dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of Leelamine (e.g., 3 to 6 µmol/L) for specified time periods (e.g., 3 to 24 hours).

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of Akt, Erk, and Stat3 overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Alpha-enolase is often used as a loading control.[1]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Leelamine for a specified duration.

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Visualizations

Caption: Leelamide inhibits key oncogenic signaling pathways.

References

In Vitro Evaluation of Arachidonic Acid and Leelamide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of cytotoxicity for two distinct compounds: Arachidonic Acid (AA), a polyunsaturated omega-6 fatty acid, and Leelamide, a diterpene amine natural product. This document details their mechanisms of action, summarizes quantitative cytotoxicity data, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Introduction to Cytotoxic Mechanisms

Arachidonic Acid and Leelamide induce cancer cell death through fundamentally different molecular pathways. Understanding these mechanisms is crucial for their potential development as therapeutic agents.

Arachidonic Acid (AA)

Arachidonic Acid exhibits a dual role in cancer biology, with its cytotoxic effects being mediated through several distinct pathways. In vitro studies have demonstrated that exogenous AA can induce apoptosis and other forms of cell death in various cancer cell lines. The primary mechanisms include:

-

Induction of Apoptosis via Oxidative Stress and Caspase Activation: At concentrations ranging from 10-400 µM, AA can induce apoptosis in leukocyte cell lines[1]. This process is often associated with an increase in intracellular reactive oxygen species (ROS), leading to lipid peroxidation and subsequent activation of the caspase cascade, including caspase-3, -8, and -9. This pathway involves the cleavage of poly(ADP)ribose polymerase (PARP) and internucleosomal DNA fragmentation[1][2].

-

ER Stress-Mediated Apoptosis: In colon cancer cells such as HT-29, AA has been shown to inhibit the synthesis of endogenous fatty acids, leading to the incorporation of excess AA into membrane phospholipids. This alteration induces endoplasmic reticulum (ER) stress, which in turn triggers apoptosis, marked by the induction of pro-apoptotic proteins like BAX and Caspase-3[3][4][5].

-

Ceramide Accumulation via nSMase Activation: A distinct, non-apoptotic mechanism involves the activation of neutral sphingomyelinase (nSMase) on the cell surface. This enzyme hydrolyzes sphingomyelin to ceramide, a lipid second messenger known to inhibit cell proliferation and induce apoptosis. The accumulation of ceramide in the cytosol and on the cell surface contributes to the tumoricidal effects of AA, seemingly independent of ROS generation or caspase-3/7 activation[6].

-

Modulation of ERK/PPARγ Signaling: In lung cancer cells, AA has been found to suppress cell growth by modulating the extracellular signal-regulated kinase (ERK) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. This involves an increase in ERK phosphorylation and a reduction in PPARγ and fatty acid synthase (FASN) protein levels[1].

Leelamide

Leelamide, a natural product derived from pine tree bark, has demonstrated potent anticancer activity, particularly against melanoma. Its cytotoxic mechanism is primarily centered on the simultaneous inhibition of multiple key oncogenic signaling pathways.

-

Inhibition of PI3K/Akt, MAPK, and STAT3 Pathways: Leelamide effectively targets and inhibits the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are frequently hyperactivated in melanoma and other cancers, promoting cell proliferation, survival, and drug resistance. By inhibiting the phosphorylation of key proteins in these cascades—namely Akt, Erk, and Stat3—Leelamide disrupts these pro-survival signals, leading to a halt in cellular proliferation and the induction of apoptosis. This multi-targeted approach is thought to reduce the likelihood of cancer cells developing resistance.

Data Presentation: Quantitative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of Arachidonic Acid and Leelamide in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Arachidonic Acid (AA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |

| A549 | Non-small cell lung cancer | MTT | 50.42 µM | 24 hours | [7] |

| A549 | Non-small cell lung cancer | MTT | 33.22 µM | 48 hours | [7] |

| A549 | Non-small cell lung cancer | MTT | 21.66 µM | 72 hours | [7] |

| 293 | Embryonic Kidney | Cell Survival | 200-300 µM (Apoptotic Induction) | 44 hours | [8] |

| HT-29 | Colon Adenocarcinoma | Cell Death | >90% cell death at 100 µM | Not Specified | [4] |

| HepG2 | Hepatocellular Carcinoma | Proliferation | Significant decrease at 50 µM | 30 minutes | [6] |

| Leukemic T-cells | Leukemia | Proliferation | Total inhibition at 15 µg/mL | Not Specified | [6] |

| HL-60, Jurkat, Raji | Leukemia | Apoptosis | 10-400 µM | 6-24 hours | [1] |

Table 2: Cytotoxicity of Leelamide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Incubation Time | Reference |

| Melanoma Cell Lines | Melanoma | Not Specified | ~2 µM (average) | Not Specified | |

| Normal Cells | Non-cancerous | Not Specified | ~9.3 µM (average) | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the in vitro evaluation of cytotoxicity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Arachidonic Acid or Leelamide in the culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved. Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. Cell viability is expressed as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

96-well plates

-

LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Arachidonic Acid or Leelamide in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and culture medium background.

-

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3-5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with Arachidonic Acid or Leelamide for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression or phosphorylation status of proteins involved in signaling pathways.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3, Caspase-3, BAX, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with Arachidonic Acid or Leelamide, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key experimental workflows and signaling pathways described in this guide.

Experimental Workflows

Caption: General workflows for in vitro cytotoxicity and apoptosis assays.

Signaling Pathways

Caption: Cytotoxic signaling pathways of Arachidonic Acid and Leelamide.

References

- 1. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of arachidonic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicsinoncology.com [clinicsinoncology.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of Arachidonic Acid Derivatives: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific data on a compound named "arachidonic acid leelamide." Therefore, this document provides a comprehensive overview of the potential anti-inflammatory mechanisms of a hypothetical arachidonic acid derivative, drawing upon established principles of arachidonic acid metabolism and inflammatory signaling pathways. The experimental protocols and quantitative data presented are representative of those used to characterize similar anti-inflammatory agents.

Introduction: The Dual Role of Arachidonic Acid in Inflammation

Arachidonic acid (AA) is a polyunsaturated fatty acid that is a key component of cell membranes.[1] Upon cellular stimulation by inflammatory signals, AA is released from the membrane phospholipids by the action of phospholipase A2 (PLA2).[2] The liberated AA is then metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[3] The products of these pathways, collectively known as eicosanoids, are potent lipid mediators that can either promote or resolve inflammation.[4]

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[4] The development of novel anti-inflammatory agents often focuses on modulating the activity of enzymes and signaling pathways downstream of arachidonic acid release. This guide explores the potential anti-inflammatory properties of a hypothetical arachidonic acid derivative, hereafter referred to as a "Leelamide Analogue," by examining its plausible interactions with key inflammatory pathways.

Putative Mechanism of Action of a Leelamide Analogue

Based on the structure of other anti-inflammatory fatty acid derivatives, a Leelamide Analogue could potentially exert its anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Enzyme Activity: It might act as a competitive or non-competitive inhibitor of key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and 5-LOX.[5][6]

-

Modulation of Inflammatory Signaling Pathways: It could interfere with intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.

-

Activation of Anti-inflammatory Pathways: It might enhance the production of anti-inflammatory mediators or activate receptors that suppress inflammation.

Key Signaling Pathways in Inflammation

The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways involved in arachidonic acid-mediated inflammation and the potential points of intervention for a Leelamide Analogue.

Caption: Arachidonic Acid Cascade and Potential Inhibition by a Leelamide Analogue.

Caption: NF-κB and MAPK Signaling Pathways and Potential Modulation by a Leelamide Analogue.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize hypothetical quantitative data for a Leelamide Analogue, based on typical values observed for other anti-inflammatory compounds.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme | Leelamide Analogue IC₅₀ (µM) | Reference Inhibitor | Reference Inhibitor IC₅₀ (µM) |

| COX-1 | 15.2 | Indomethacin | 0.8 |

| COX-2 | 2.5 | Celecoxib | 0.04 |

| 5-LOX | 5.8 | Zileuton | 1.2 |

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Leelamide Analogue IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |

| Nitric Oxide (NO) | 8.1 | 0.1 |

| Prostaglandin E₂ (PGE₂) | 3.7 | 0.05 |

| Tumor Necrosis Factor-α (TNF-α) | 10.5 | 0.02 |

| Interleukin-6 (IL-6) | 12.3 | 0.03 |

| Interleukin-1β (IL-1β) | 9.8 | 0.01 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the production of the inflammatory mediator in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of a compound like the Leelamide Analogue.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the Leelamide Analogue on COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Heme

-

TMPD (chromogen)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Leelamide Analogue and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the Leelamide Analogue or the reference inhibitor to the wells of the 96-well plate.

-

Add the reaction mixture to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Determination of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the effect of the Leelamide Analogue on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Leelamide Analogue and a reference compound (e.g., Dexamethasone)

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well cell culture plates and a microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Leelamide Analogue or Dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound.

-

Determine the IC₅₀ value as described previously.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To quantify the inhibitory effect of the Leelamide Analogue on the secretion of pro-inflammatory cytokines from stimulated macrophages.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

-

RAW 264.7 macrophage cell line and culture reagents

-

LPS

-

Leelamide Analogue and a reference compound

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well cell culture plates and a microplate reader

Procedure:

-

Seed and treat RAW 264.7 cells with the Leelamide Analogue and LPS as described in the NO assay protocol.

-

Collect the cell culture supernatant after the incubation period.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme into a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve for each cytokine to determine their concentrations in the samples.

-

Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Objective: To investigate the effect of the Leelamide Analogue on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Materials:

-

RAW 264.7 macrophage cell line and culture reagents

-

LPS

-

Leelamide Analogue

-

Cell lysis buffer and protease/phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed RAW 264.7 cells in larger culture dishes (e.g., 6-well plates) and treat with the Leelamide Analogue and LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Conclusion and Future Directions

While "this compound" remains an uncharacterized entity in the scientific literature, the principles outlined in this guide provide a robust framework for evaluating the anti-inflammatory potential of novel arachidonic acid derivatives. A hypothetical Leelamide Analogue could exhibit significant anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory cascade.

Future research on any novel arachidonic acid derivative should focus on:

-

Synthesis and Structural Characterization: To confirm the chemical identity of the compound.

-

Comprehensive In Vitro Profiling: To determine its selectivity and potency against a wider range of inflammatory targets.

-

In Vivo Efficacy Studies: To evaluate its anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).

-

Pharmacokinetic and Toxicological Studies: To assess its drug-like properties and safety profile.

Through such a systematic approach, the therapeutic potential of novel anti-inflammatory agents derived from arachidonic acid can be thoroughly investigated, paving the way for the development of new treatments for a variety of inflammatory diseases.

References

- 1. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

exploring the structure-activity relationship of fatty acid amides

An In-depth Technical Guide to the Structure-Activity Relationship of Fatty Acid Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fatty acid amides (FAAs), a diverse class of endogenous signaling lipids. We will delve into their interactions with key molecular targets, summarize quantitative data, provide detailed experimental protocols, and visualize complex pathways and workflows.

Introduction to Fatty Acid Amides

Fatty acid amides are a crucial class of lipid signaling molecules involved in a vast array of physiological processes, including pain, inflammation, appetite, and mood regulation.[1] The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors sparked immense interest in this family.[1] Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the development of novel therapeutics targeting the systems they modulate. This guide focuses on the SAR of prominent FAAs like anandamide, oleoylethanolamide (OEA), and related compounds, as well as inhibitors of their primary metabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).

Key Molecular Targets and Signaling Pathways

FAAs exert their effects by interacting with a range of molecular targets. The primary systems are outlined below.

The Endocannabinoid System

The endocannabinoid system (ECS) is a primary target for many FAAs. It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide), and the enzymes responsible for their synthesis and degradation.[2] A key mechanism of action is retrograde signaling, where endocannabinoids are produced in postsynaptic neurons to act on presynaptic CB1 receptors, thereby modulating neurotransmitter release.[2][3][4]

-

CB1 Receptors: Primarily expressed in the central nervous system, mediating the psychoactive effects of cannabinoids and regulating cognition, motor control, and pain.[4][5]

-

CB2 Receptors: Found predominantly in the immune system and peripheral tissues, involved in modulating inflammation and immune responses.[4][5]

-

Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that terminates the signaling of anandamide and other FAAs through hydrolysis.[3][6] Inhibiting FAAH raises endogenous FAA levels, emerging as a therapeutic strategy that may avoid the side effects of direct receptor agonists.[6][7]

References

- 1. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Leelamide's Interface with Arachidonic Acid Metabolism in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma, a notoriously aggressive and drug-resistant malignancy, necessitates the exploration of novel therapeutic agents that can overcome its complex signaling networks. Leelamide, a diterpene amine derived from marine sponges, has emerged as a promising anti-melanoma agent, demonstrating potent anti-proliferative and pro-apoptotic activities. Concurrently, the arachidonic acid (AA) metabolic pathway is increasingly recognized for its significant role in melanoma progression and drug resistance. This technical guide provides a preliminary investigation into the potential interplay between Leelamide and AA metabolism in melanoma cells. While direct evidence linking Leelamide to the AA pathway is still emerging, this document synthesizes the current understanding of Leelamide's mechanism of action and the established roles of AA in melanoma to inform future research directions. We present quantitative data on Leelamide's efficacy, detailed experimental protocols for key assays, and visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding of these interconnected molecular landscapes.

Introduction to Leelamide and its Anti-Melanoma Properties

Leelamide is a natural product that has demonstrated significant potential in targeting melanoma.[1] Its primary mechanism of action involves the disruption of cholesterol transport, which in turn affects multiple critical signaling pathways essential for melanoma cell survival and proliferation.[1][2] Leelamide has been shown to be more effective at inhibiting the survival of cultured melanoma cells than normal cells.[1][2]

Quantitative Effects of Leelamide on Melanoma Cells

The following table summarizes the key quantitative data on the efficacy of Leelamide in melanoma cell lines.

| Parameter | Cell Line(s) | Value | Reference |

| Average IC50 (Melanoma Cells) | Various | 2 µmol/L | [1][2] |

| Average IC50 (Normal Cells) | Various | 9.3 µmol/L | [1][2] |

| Inhibition of Cellular Proliferation | UACC 903, 1205 Lu | 40-80% at 2.5 µmol/L | [1][2][3] |

| Increase in Apoptosis | UACC 903, 1205 Lu | 600% with prolonged exposure | [1][2][3] |

| Inhibition of Xenograft Tumor Growth | N/A | Average of 60% | [1][2] |

The Role of Arachidonic Acid Metabolism in Melanoma